- Organic reactions under solid-state conditions, Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387

Cas no 91-02-1 (2-benzoylpyridine)

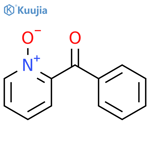

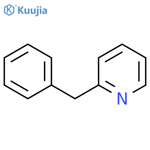

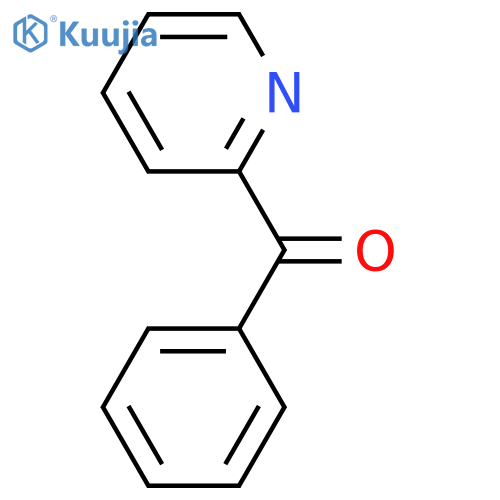

2-benzoylpyridine structure

Nombre del producto:2-benzoylpyridine

Número CAS:91-02-1

MF:C12H9NO

Megavatios:183.205962896347

MDL:MFCD00006300

CID:34584

PubChem ID:7038

2-benzoylpyridine Propiedades químicas y físicas

Nombre e identificación

-

- Phenyl(pyridin-2-yl)methanone

- 2-Benzoylpyridine

- Phenyl 2-Pyridyl Ketone

- 2-benzoyl-pyridin

- 2-benzoyl-pyridine

- 2-pyridylphenylketone

- BENZOYLPYRIDINE

- ketone,phenyl2-pyridyl

- phenyl pyridyl ketone

- Pyridine,2-benzoyl

- pyridyl phenyl ketone

- Phenyl-2-pyridyl ketone

- phenyl(2-pyridyl)methanone

- SY048296

- phenyl-2-pyridylketon

- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9

- SR-01000597210-1

- MFCD00006300

- IZ1TTI0X5O

- HMS1648H07

- WLN: T6NJ BVR

- Pyridine, 2-benzoyl-

- KETONE, PHENYL 2-PYRIDYL

- CS-T-05303

- LS-87347

- STK397395

- BRN 0120283

- CHEMBL1328115

- Methanone, phenyl-2-pyridinyl-

- SMR000312172

- 2-Pyridyl phenyl ketone

- UNII-IZ1TTI0X5O

- HMS2600E12

- DTXSID7059016

- F0850-6779

- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)

- NSC 20887

- 5-21-08-00566 (Beilstein Handbook Reference)

- AMY32519

- A843701

- E77028

- Q63393150

- AKOS000118815

- NSC-20887

- PHENYL-2-PYRIDINYLMETHANONE

- NSC20887

- AC-11818

- SR-01000597210

- W-100318

- 2-Benzoylpyridine;phenyl 2-pyridyl ketone

- EU-0066598

- B0304

- 91-02-1

- Phenyl(2-pyridinyl)methanone #

- NCGC00245935-01

- EN300-19493

- AI3-52531

- MLS000682815

- 2-Benzoylpyridine, >=99%

- 2-benzoyl pyridine

- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D

- CS-W022932

- Z104474012

- SCHEMBL398165

- Phenyl-pyridin-2-yl-methanone

- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER

- phenyl-2-pyridylketone

- 2-BENZOYLPYRIDINE [USP IMPURITY]

- FT-0611296

- AC-907/25014299

- PS-3379

- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-

- Doxylamine Hydrogen Succinate Impurity D

- Phenyl(2-pyridinyl)methanone

- EINECS 202-034-3

- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)

- Phenyl-2-pyridinylmethanone (ACI)

- 1-(Pyridin-2′-yl)-phenylmethanone

- 2′-Benzoylpyridine

- phenyl-2-pyridinyl-methanon

- AKOS B022444

- AKOS 94378

- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)

- 2-Benzoylpyridine,99%

- 2-benzoylpyridine

-

- MDL: MFCD00006300

- Renchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H

- Clave inchi: GCSHUYKULREZSJ-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=CC=1)C1C=CC=CN=1

- Brn: 120283

Atributos calculados

- Calidad precisa: 183.06800

- Masa isotópica única: 183.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 197

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 30

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Powder

- Denso: 1,556 g/cm3

- Punto de fusión: 42.0 to 46.0 deg-C

- Punto de ebullición: 317 °C(lit.)

- Punto de inflamación: Fahrenheit: 302 ° f

Celsius: 150 ° c - índice de refracción: 1.5880 (estimate)

- Disolución: Soluble in chloroform (a little) \ methanol (a little)

- Coeficiente de distribución del agua: Insoluble

- PSA: 29.96000

- Logp: 2.31260

- PKA: 2.90±0.10(Predicted)

- Disolución: Soluble in chloroform, insoluble in water.

2-benzoylpyridine Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:OB6400000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

- Términos de riesgo:R36/37/38

- TSCA:Yes

2-benzoylpyridine Datos Aduaneros

- Código HS:29333999

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-benzoylpyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM174154-1000g |

phenyl(pyridin-2-yl)methanone |

91-02-1 | 95% | 1000g |

$546 | 2022-03-01 | |

| TRC | B209570-100g |

2-Benzoylpyridine |

91-02-1 | 100g |

$ 230.00 | 2023-04-19 | ||

| Enamine | EN300-19493-50.0g |

2-benzoylpyridine |

91-02-1 | 95.0% | 50.0g |

$57.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069748-100g |

Phenyl(pyridin-2-yl)methanone |

91-02-1 | 98% | 100g |

¥373.00 | 2024-04-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0304-100G |

2-Benzoylpyridine |

91-02-1 | >99.0%(GC)(T) | 100g |

¥395.00 | 2024-04-15 | |

| Life Chemicals | F0850-6779-0.5g |

2-benzoylpyridine |

91-02-1 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0850-6779-1g |

2-benzoylpyridine |

91-02-1 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Apollo Scientific | OR10948-25g |

Phenyl(pyridin-2-yl)methanone |

91-02-1 | 25g |

£15.00 | 2025-02-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152134-10g |

2-benzoylpyridine |

91-02-1 | >99.0%(GC) | 10g |

¥46.90 | 2023-09-04 | |

| Chemenu | CM174154-100g |

phenyl(pyridin-2-yl)methanone |

91-02-1 | 95% | 100g |

$58 | 2022-03-01 |

2-benzoylpyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 21 h, 50 bar, 100 °C

Referencia

- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids, Tetrahedron, 2007, 63(3), 682-689

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride , Cupric chloride , [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ; 5 min, rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C

Referencia

- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide, Tetrahedron Letters, 2006, 47(11), 1695-1698

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ; 10 min, reflux

Referencia

- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions, Indian Journal of Chemistry, 2003, (1), 195-198

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile

Referencia

- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions, Phosphorus, 2000, 167, 71-79

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ; 10 min, 0 °C; 1 h, 80 °C

1.2 Reagents: Sodium hydroxide , Water Solvents: Water

1.2 Reagents: Sodium hydroxide , Water Solvents: Water

Referencia

- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization, Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) , [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ; 3 h, rt

Referencia

- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide, ChemistrySelect, 2019, 4(29), 8477-8481

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)

Referencia

- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate, Phosphorus, 2000, 164, 145-151

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile

Referencia

- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions, Synthetic Communications, 2000, 30(21), 3855-3864

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C

Referencia

- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Sodium hydride , Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ; 20 h, reflux

Referencia

- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene , Water

Referencia

- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation, Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Malic acid , Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ; 2 h, 80 °C

Referencia

- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ; 6 h, 70 °C

Referencia

- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity, Inorganic Chemistry, 2022, 61(2), 923-930

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt

1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt

1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt

1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt

Referencia

- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides, Journal of Organic Chemistry, 2016, 81(8), 3447-3456

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ; 2.5 h, 50 °C

Referencia

- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation, Organometallics, 2014, 33(7), 1665-1671

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ; 24 h, 110 °C

Referencia

- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols, Tetrahedron Letters, 2008, 49(36), 5336-5338

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Triethylamine , N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C

1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C

1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C

Referencia

- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,

2-benzoylpyridine Raw materials

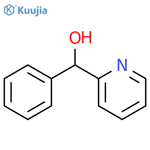

- Phenyl(pyridin-2-yl)methanol

- Methanone, (1-oxido-2-pyridinyl)phenyl-

- Methanone, phenyl-2-pyridinyl-, phenylhydrazone

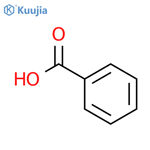

- Benzoic acid

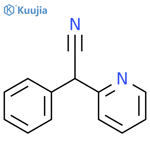

- a-Phenyl-a-(2-pyridyl)acetonitrile

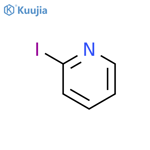

- 2-Iodopyridine

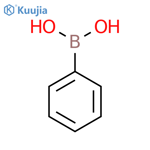

- Phenylboronic acid

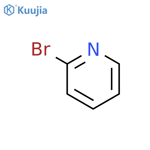

- 2-Bromopyridine

- 2-Benzylpyridine

2-benzoylpyridine Preparation Products

2-benzoylpyridine Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:91-02-1)2-benzoylpyridine

Número de pedido:A843701

Estado del inventario:in Stock/in Stock

Cantidad:500g/1kg

Pureza:99%/99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:00

Precio ($):255.0/486.0

2-benzoylpyridine Literatura relevante

-

Gang Li,Chunqi Jia,Xiaofeng Cai,Lei Zhong,Lei Zou,Xiuling Cui Chem. Commun. 2020 56 293

-

Pachaiyappan Rajamalli,Vasudevan Thangaraji,Natarajan Senthilkumar,Chen-Cheng Ren-Wu,Hao-Wu Lin,Chien-Hong Cheng J. Mater. Chem. C 2017 5 2919

-

3. A study of the co-ordination behaviour of various 2-pyridylketones. Part II. Rhodium(III) complexes of 2-benzoylpyridineRosemary R. Osborne,William R. McWhinnie J. Chem. Soc. A 1968 2153

-

Nedra Touj,Abdullah S. Al-Ayed,Mathieu Sauthier,Lamjed Mansour,Abdel Halim Harrath,Jamil Al-Tamimi,Ismail ?zdemir,Sedat Ya?ar,Naceur Hamdi RSC Adv. 2018 8 40000

-

Sanchari Dasgupta,Suhana Karim,Saswati Banerjee,Moumita Saha,Krishna Das Saha,Debasis Das Dalton Trans. 2020 49 1232

91-02-1 (2-benzoylpyridine) Productos relacionados

- 7697-46-3(2-Benzoylpyrrole)

- 16576-23-1(1-benzoylisoquinoline)

- 1185152-57-1(2-Acetylisonicotinaldehyde)

- 59576-26-0(1-(4-methylpyridin-2-yl)ethan-1-one)

- 157592-45-5(2-(4-tert-Butylbenzoyl)pyridine)

- 57954-94-6( )

- 59576-24-8(2-(3-methylbenzoyl)pyridine)

- 61780-16-3(Methanone, (4-butylphenyl)-2-pyridinyl-)

- 78539-88-5((4-Methylphenyl)-2-pyridinylmethanone)

- 2170564-35-7(2-(4-methoxypyridin-2-yl)oxyethan-1-amine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-02-1)2-Benzoylpyridine

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-02-1)2-Benzoylpyridine

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe